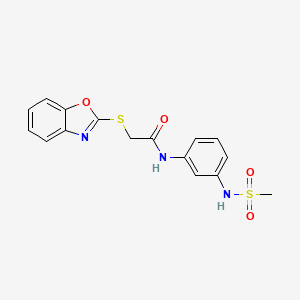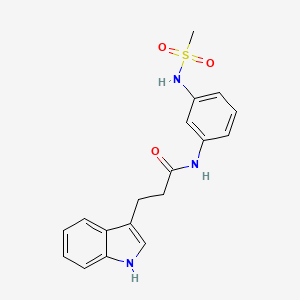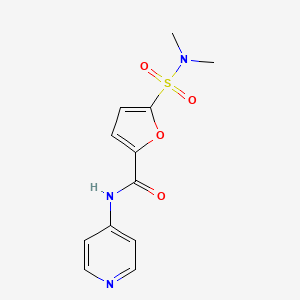![molecular formula C14H15N3O B6577102 N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamide CAS No. 1197979-54-6](/img/structure/B6577102.png)
N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamide” is a compound that contains a pyrazole ring. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Molecular Structure Analysis
The molecular structure of pyrazole-based compounds involves a five-membered ring with two nitrogen atoms and three carbon atoms . The specific molecular structure of “this compound” is not provided in the sources I found.Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Specific chemical reactions involving “this compound” are not detailed in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For pyrazole, it is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule . The specific physical and chemical properties of “this compound” are not provided in the sources I found.科学的研究の応用
N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamidezole cyclobutane carboxamide has been studied for its potential therapeutic applications in a variety of diseases, including inflammation, cancer, and neurodegenerative diseases. In particular, it has been studied for its anti-inflammatory and analgesic properties. It has also been investigated for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. Additionally, it has been studied for its potential to inhibit the growth of cancer cells.
作用機序
Target of Action
It’s known that pyrazole derivatives exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Biochemical Pathways
These could potentially include pathways related to inflammation, cancer progression, pain perception, convulsion, parasitic infection, oxidative stress, and plant growth .
Result of Action
Given the range of biological activities associated with pyrazole derivatives, the effects could potentially include altered cell signaling, changes in gene expression, modulation of enzyme activity, and effects on membrane permeability .
実験室実験の利点と制限
N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamidezole cyclobutane carboxamide is a promising compound for laboratory experiments due to its anti-inflammatory and analgesic properties. It has been shown to reduce inflammation by blocking the production of pro-inflammatory prostaglandins, and it has been studied for its potential to inhibit the growth of cancer cells. However, it is important to note that N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamidezole cyclobutane carboxamide is a potent compound and should be handled with caution. Additionally, it is important to note that the compound is not approved for human use and should not be used for therapeutic purposes.
将来の方向性
N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamidezole cyclobutane carboxamide is a promising compound for further research in a variety of areas. Further research is needed to explore the compound’s potential therapeutic applications in a variety of diseases, including inflammation, cancer, and neurodegenerative diseases. Additionally, further research is needed to explore the compound’s potential to inhibit the growth of cancer cells and to investigate its potential neuroprotective effects. Additionally, further research is needed to explore the compound’s potential to be used as an analgesic and anti-inflammatory agent. Finally, further research is needed to understand the compound’s mechanism of action and to develop more effective and selective compounds.
合成法
N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamidezole cyclobutane carboxamide is synthesized through a three-step process. The first step is the condensation of 4-amino-3-chloropyridine with ethyl cyanoacetate. This reaction produces 4-amino-3-cyano-5-ethylpyridine. The second step is the condensation of 4-amino-3-cyano-5-ethylpyridine with 1,3-diphenylpropane-1,3-dione. This reaction produces N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamidezole cyclobutane carboxamide. The third step is the hydrolysis of the compound to yield N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamidezole cyclobutane carboxamide.
Safety and Hazards
特性
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(11-2-1-3-11)16-12-6-4-10(5-7-12)13-8-9-15-17-13/h4-9,11H,1-3H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKWYJADPUTIOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B6577037.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6577051.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6577053.png)



![N-butyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B6577073.png)
![2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6577077.png)


![[(5-chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6577093.png)
![2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577095.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B6577100.png)
![2-(3-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577114.png)